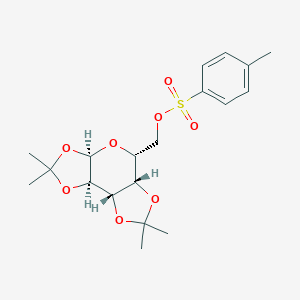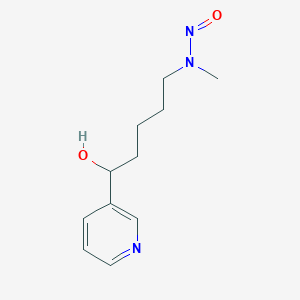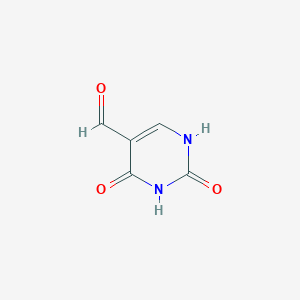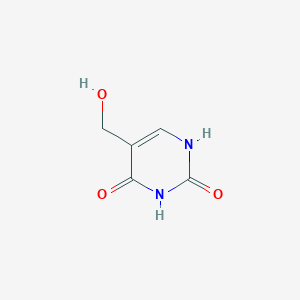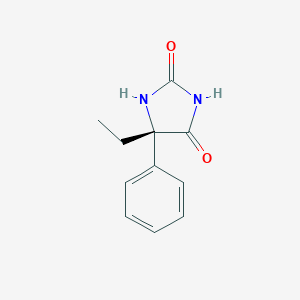
(+)-5-Ethyl-5-phenylhydantoin
Overview
Description
Synthesis Analysis
The synthesis of "(+)-5-Ethyl-5-phenylhydantoin" and its derivatives involves multiple approaches, aiming to achieve specific configurations and substituents that might influence its biological activity. Notably, the synthesis of isomeric 3-phenyl-5-(pyridylmethylene)-2-thiohydantoins and their S-methylated derivatives provides insight into the chemical flexibility and the potential for generating bioactive molecules (Majouga et al., 2004).
Molecular Structure Analysis
The molecular structure of "(+)-(S)-5-phenyl-5-ethyl-2,4-imidazolidinedione" or "(+)-(S)-5-phenyl-5-ethylhydantoin" has been detailed, revealing the smallest dihedral angle between the phenyl ring and the hydantoin ring among related anticonvulsants. This structural characteristic suggests a particular stability due to its hydrogen-bond network, contributing to its potential biological activity (Coquerel, Petit, & Robert, 1993).
Chemical Reactions and Properties
The chemical reactivity of "(+)-5-Ethyl-5-phenylhydantoin" encompasses a range of interactions, including its metabolism in biological systems. For instance, the metabolic fate of its derivatives in the dog has been studied, indicating processes like N-dealkylation and hydroxylation, which are crucial for understanding its pharmacokinetics and potential toxicity (Dudley, Bius, & Butler, 1970).
Physical Properties Analysis
The study of "(+)-5-Ethyl-5-phenylhydantoin" and its derivatives under different solvent conditions has provided insights into their solvation characteristics, which are essential for predicting their behavior in biological systems. For example, the solvatochromic effects observed in various derivatives indicate how solvent polarity affects their spectral properties and, by extension, their interaction with biological molecules (Hmuda et al., 2011).
Chemical Properties Analysis
The chemical properties of "(+)-5-Ethyl-5-phenylhydantoin" are influenced by its structural conformation and the nature of its substituents. Investigations into its reactions with halogenated compounds and anthranilic acid highlight the compound's versatility in forming various derivatives, which could be pivotal in enhancing its pharmacological profile (El-Din, Elsharabasy, & Hassan, 2006).
Scientific Research Applications
Hypolipidemic Agent in Rodents : Both S-(+) and R-(-) enantiomers of 5-ethyl-5-phenylhydantoin significantly reduce serum cholesterol and triglyceride levels, approximately by 40%. These enantiomers also block enzymes involved in the de novo synthetic pathway of lipids (Hall et al., 1987).
Antiepileptic and Hypolipidemic Activity : 5-ethyl-5-phenylhydantoin, among other 5-phenylhydantoins, has been noted to lower serum cholesterol and triglycerides in mice, showing its potential as an antiepileptic and hypolipidemic agent (Maguire et al., 1985).
Gas Chromatographic Analysis : This compound is used in the gas chromatographic analysis of phenytoin, mephenytoin, and their metabolites, indicating its importance in analytical chemistry (Sagher et al., 1978).
Anticonvulsant Activity : Derivatives of 5-ethyl-5-phenylhydantoin exhibit anticonvulsant activity, particularly effective against maximal electroshock seizures (Vida et al., 1975).
Stability in Homochiral Packing : The compound has a small dihedral angle and a hydrogen-bond network, suggesting particular stability in its homochiral packing, which is significant in the field of crystallography (Coquerel et al., 1993).
Pharmacokinetic Studies : The method developed for analyzing phenytoin in plasma and urine using high-performance liquid chromatography (HPLC) indicates its use in pharmacokinetic studies (Maya et al., 1992).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves understanding the potential future applications and research directions for the compound. It includes potential uses, ongoing research, and areas of interest for future research.
For a comprehensive analysis, you would typically need to review relevant scientific literature. This can be done by searching databases like PubMed, Scopus, or Web of Science for articles related to the compound. The articles can then be analyzed to gather information on the above topics. Please note that this is a general approach and the specific details may vary depending on the compound and the available literature.
properties
IUPAC Name |
(5S)-5-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTWZFJEMMUFLC-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318015 | |
| Record name | (+)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-5-Ethyl-5-phenylhydantoin | |
CAS RN |
65567-34-2 | |
| Record name | (+)-Nirvanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65567-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-5-phenylhydantoin, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065567342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Nirvanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301318015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65567-34-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-ETHYL-5-PHENYLHYDANTOIN, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O271Z1Q5G9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

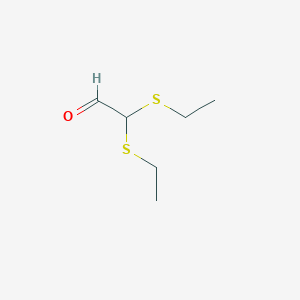


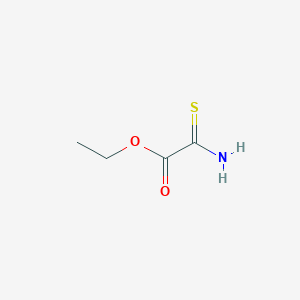
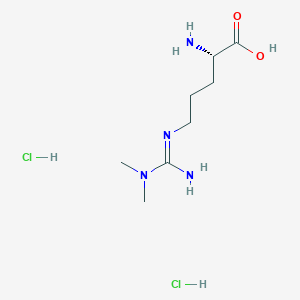
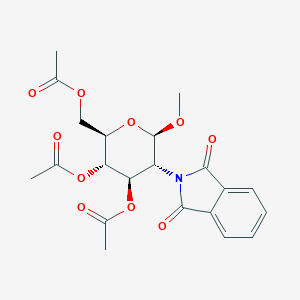
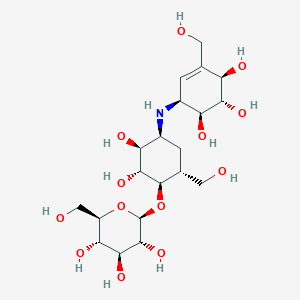
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)
